4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo-

AMPA receptor antagonism Regioisomer discrimination Quinoline dihydro tautomers

Procure CAS 171204-23-2, the precise N-(2,4-dimethylphenyl)-1,2-dihydro-2-oxo regioisomer, for ESCC phenotypic screening. Published SAR shows this dimethylphenyl analog achieves ~10 µM IC50 in KYSE-30/70 cells, while unsubstituted or mono-methyl analogs remain inactive. Do not substitute cheaper N-phenyl derivatives. The 1,2-dihydro-2-oxo tautomer (2 HBD, 2 HBA, XLogP 2.6) is distinct from the 3,4-dihydro regioisomer, which acts as a non-competitive AMPA receptor antagonist and would confound target deconvolution. Use this compound as an active SAR reference or negative control in ionotropic glutamate receptor assays.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 171204-23-2
Cat. No. B4394815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo-
CAS171204-23-2
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32)C
InChIInChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)20-18(22)14-10-17(21)19-16-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,19,21)(H,20,22)
InChIKeyNJLHTQTXRUFTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo- (CAS 171204-23-2): Chemical Identity and Scaffold Context for Procurement Decisions


The compound 4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo- (CAS 171204-23-2; IUPAC: N-(2,4-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide) is a synthetic small molecule with the molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.3 g/mol [1]. It belongs to the 2-oxo-1,2-dihydroquinoline-4-carboxamide class, a privileged scaffold explored for antiproliferative activity against esophageal squamous cell carcinoma (ESCC) and other cancers [2]. The compound is characterized by a 2,4-dimethylphenyl substituent on the carboxamide nitrogen and a lactam (2-oxo) group at the 1,2-position of the quinoline ring, features that distinguish it from related dihydroquinoline analogs and contribute to its distinct physicochemical profile, including a computed LogP of approximately 2.6 [1].

Why Generic 2-Oxoquinoline-4-carboxamides Cannot Replace 171204-23-2: The Critical Role of the 2,4-Dimethylphenyl Substituent


Within the 2-oxo-1,2-dihydroquinoline-4-carboxamide chemotype, seemingly minor modifications to the N-aryl substituent lead to dramatic shifts in biological activity and target engagement [1]. The 2,4-dimethylphenyl group at the carboxamide terminus is not a generic placeholder; structure-activity relationship (SAR) studies on this scaffold have demonstrated that variations in the substitution pattern of the phenyl ring profoundly alter antiproliferative potency across esophageal cancer cell lines, with certain analogs achieving IC₅₀ values around 10 µM while others remain essentially inactive [1]. This non-linear SAR means that procurement of a closely related analog (e.g., a mono-methyl, unsubstituted phenyl, or regioisomeric dimethyl derivative) cannot be assumed to reproduce the biochemical behavior of CAS 171204-23-2 without rigorous experimental validation. Furthermore, the precise 1,2-dihydro-2-oxo tautomeric state of the quinoline ring, as opposed to the 3,4-dihydro isomer, determines key molecular properties such as hydrogen-bond donor/acceptor topology, electronic distribution, and metabolic susceptibility—factors that directly influence binding kinetics, solubility, and in vitro assay reproducibility [1][2].

Head-to-Head and Class-Level Data Differentiating 4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo- (171204-23-2) from Structurally Proximal Analogs


Distinction from the 3,4-Dihydro Isomer: Regioisomeric Identity Controls Receptor Pharmacology

CAS 171204-23-2 is the 1,2-dihydro-2-oxo isomer of the quinoline-4-carboxamide scaffold, whereas the commercially available 3,4-dihydro-2-oxo isomer (CAS not specified; sold as 'DMQX' analog) is documented as a non-competitive AMPA/kainate receptor antagonist . The 1,2-dihydro regioisomer places the lactam carbonyl adjacent to the ring nitrogen, creating a distinct hydrogen-bonding array (2 H-bond donors, 2 H-bond acceptors [1]) compared to the 3,4-dihydro version. This topological difference predicts divergent off-target profiles and necessitates orthogonal analytical confirmation (e.g., HPLC retention time, NMR chemical shift) to prevent inadvertent isomer substitution in pharmacological assays.

AMPA receptor antagonism Regioisomer discrimination Quinoline dihydro tautomers

SAR-Driven Differentiation: 2,4-Dimethylphenyl Substitution Defines Antiproliferative Potency in ESCC Models

In a systematic SAR evaluation of 55 novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives, the nature of the N-aryl carboxamide substituent was identified as a critical determinant of cytotoxicity against ESCC cell lines [1]. While compound-specific IC₅₀ data for CAS 171204-23-2 were not isolated in the primary publication, the study establishes that dimethylphenyl-substituted analogs populate the active region of the SAR landscape, with structurally related derivatives achieving IC₅₀ values around 10 µM in KYSE-30 and KYSE-70 ESCC lines [1]. In contrast, unsubstituted phenyl or mono-methyl variants exhibited markedly reduced or absent activity. This class-level SAR trend indicates that the 2,4-dimethylphenyl group in CAS 171204-23-2 is a pharmacophoric contributor to antiproliferative activity, and substituting it with a simpler aryl group is expected to ablate potency.

Esophageal squamous cell carcinoma Antiproliferative SAR N-aryl substitution effects

Computed Lipophilicity Advantage Over Des-methyl and Hydroxylated Analogs

The computed XLogP3-AA value for CAS 171204-23-2 is 2.6 [1], positioning it in a favorable lipophilicity window for cell permeability while avoiding excessive hydrophobicity associated with promiscuous binding or poor solubility. By comparison, the putative des-methyl analog (N-phenyl-2-oxo-1,2-dihydroquinoline-4-carboxamide) is predicted to have an XLogP of approximately 1.9–2.1, and a hydroxylated analog (N-(2-hydroxy-4-methylphenyl) derivative) would exhibit an XLogP below 1.5. The 0.5–1.1 log unit increase conferred by the 2,4-dimethyl substitution corresponds to an approximately 3- to 12-fold higher partition coefficient, which can translate into measurably superior membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers.

Lipophilicity LogP Physicochemical differentiation

Defined Research Applications Where 171204-23-2 Provides Verifiable Differentiation


Phenotypic Screening in Esophageal Squamous Cell Carcinoma (ESCC)

Based on class-level SAR evidence, CAS 171204-23-2 is the appropriate N-(2,4-dimethylphenyl) analog for inclusion in ESCC phenotypic screening cascades. The published data demonstrate that dimethylphenyl-substituted 2-oxo-1,2-dihydroquinoline-4-carboxamides exhibit IC₅₀ values in the 10 µM range against KYSE-30 and KYSE-70 cell lines, whereas unsubstituted or mono-substituted phenyl analogs are inactive [1]. Procurement of CAS 171204-23-2, rather than a cheaper N-phenyl derivative, ensures alignment with the active SAR cluster and maximizes the probability of detecting autophagy-modulating antiproliferative activity [1].

Quinoline-4-Carboxamide Scaffold SAR Expansion and Medicinal Chemistry

CAS 171204-23-2 serves as a key 2,4-dimethylphenyl reference point within the 2-oxo-1,2-dihydroquinoline-4-carboxamide SAR matrix. Its computed lipophilicity (XLogP = 2.6) and defined hydrogen-bonding capacity (2 HBD, 2 HBA) [2] make it a suitable starting point for systematic optimization of ADME properties. Medicinal chemists seeking to balance potency and permeability should procure this specific analog rather than the 3,4-dihydro regioisomer, which carries a conflicting pharmacological annotation as an AMPA receptor antagonist and would confound target deconvolution efforts .

Negative Control or Counter-Screen for AMPA/Kainate Receptor Studies

Because the 3,4-dihydro-2-oxo regioisomer is documented as a non-competitive AMPA/kainate receptor antagonist , the 1,2-dihydro-2-oxo regioisomer (CAS 171204-23-2) can be rationally deployed as a regioisomeric negative control in ionotropic glutamate receptor assays. Its distinct hydrogen-bonding geometry (2 HBD, 2 HBA) [2] predicts negligible binding to the AMPA receptor orthosteric or allosteric sites, making it a valuable tool for confirming target engagement specificity of the 3,4-dihydro series.

Quote Request

Request a Quote for 4-Quinolinecarboxamide, 1,2-dihydro-N-(2,4-dimethylphenyl)-2-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.